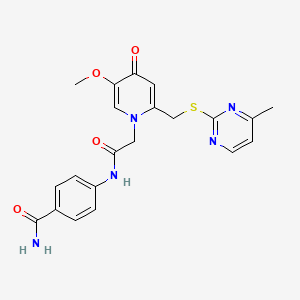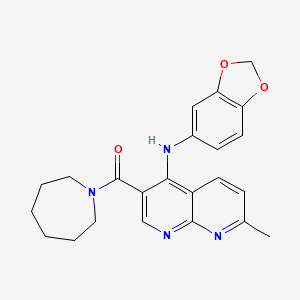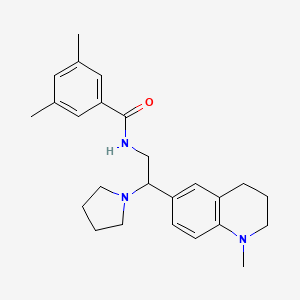
4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide involves the inhibition of a specific enzyme called carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancer cells and plays a crucial role in tumor growth and progression. By inhibiting CA IX, this compound can effectively block the growth and spread of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide have been extensively studied. It has been shown to have potent anti-cancer, anti-inflammatory, and anti-infective properties. Additionally, this compound has been found to be well-tolerated and safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide in laboratory experiments include its potent activity against various diseases, its well-tolerated nature, and its relatively simple synthesis process. However, the limitations of using this compound in laboratory experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide. One potential direction is the exploration of its use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to investigate its potential applications in other diseases such as infectious diseases and inflammation. Finally, efforts should be made to optimize the synthesis process of this compound to make it more cost-effective and readily available for laboratory experiments.
Conclusion
In conclusion, 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide is a promising compound with potential therapeutic applications in various fields. Its potent activity against cancer, inflammation, and infectious diseases makes it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and optimize its synthesis process.
Méthodes De Synthèse
The synthesis of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide involves the reaction of 2,4-difluoroaniline with benzyl isopropyl sulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
The scientific research application of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide is vast and varied. It has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3S/c1-16(2)27(15-17-6-4-3-5-7-17)31(29,30)20-11-8-18(9-12-20)23(28)26-22-13-10-19(24)14-21(22)25/h3-14,16H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFIDVUKYDUKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,4-difluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2974098.png)
![2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2974102.png)



![4-({4',5-difluoro-[1,1'-biphenyl]-2-yl}sulfamoyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2974106.png)
![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2974111.png)

![4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2974113.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)